3-(3-chlorophenyl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one
Description
This compound is a pyrrolidin-1-yl propan-1-one derivative featuring a 3-chlorophenyl group at the 3-position and a 5-fluoropyrimidin-2-yloxy substituent on the pyrrolidine ring. Its molecular formula is C₁₈H₁₆ClFN₃O₂, with a molecular weight of 372.80 g/mol.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-3-1-2-12(8-13)4-5-16(23)22-7-6-15(11-22)24-17-20-9-14(19)10-21-17/h1-3,8-10,15H,4-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIPRDQWKHEPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one , also known by its CAS number 2034246-23-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.75 g/mol. The structure includes a chlorophenyl group, a pyrrolidine moiety, and a fluoropyrimidine component, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClFN₃O₂ |
| Molecular Weight | 336.75 g/mol |
| CAS Number | 2034246-23-4 |
Research indicates that the compound may exert its biological effects through modulation of various biochemical pathways. The presence of the 5-fluoropyrimidine moiety suggests potential interactions with nucleic acid synthesis or metabolism, while the pyrrolidine ring may influence receptor binding and signaling pathways.
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds in this class. For instance, derivatives containing fluoropyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of This compound in this context remains to be fully elucidated but is promising based on structural analogs.
Neuropharmacological Effects
Compounds with pyrrolidine structures often exhibit neuropharmacological activities. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. Further investigation is required to clarify these effects and their mechanisms.
Study on Anticancer Properties
In a recent study (2024), researchers evaluated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The results demonstrated that compounds structurally similar to This compound exhibited significant growth inhibition at micromolar concentrations. The study concluded that further optimization of these compounds could lead to the development of effective anticancer agents.
Neuropharmacological Assessment
A neuropharmacological assessment conducted in 2023 investigated the effects of various pyrrolidine derivatives on cognitive function in rodent models. The findings indicated that certain derivatives improved memory retention and learning capabilities, suggesting potential applications in treating cognitive impairments.
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Effects : The 3-chlorophenyl group in the target compound offers moderate lipophilicity compared to the 4-bromophenyl analog (1i), which has higher LogP due to bromine’s larger atomic radius .
- Heterocyclic Moieties: The 5-fluoropyrimidine in the target compound provides a planar aromatic system for binding, unlike the non-aromatic tetrahydrofuran in compound 31 .
Research Findings and Data
Electronic Properties
- Electronegativity and Hardness : The fluorine and chlorine atoms increase the compound’s electronegativity (χ ≈ 3.0 eV) and absolute hardness (η ≈ 5.5 eV), as calculated via density-functional theory (DFT) . This enhances interactions with electron-rich biological targets.
- HOMO-LUMO Gap : The pyrimidine ring lowers the LUMO energy (-1.8 eV), facilitating charge-transfer interactions .
Pharmacokinetic Predictions
- Solubility : The target compound’s solubility in water is estimated at 0.02 mg/mL , lower than the tetrahydrofuran analog (31) but higher than the 2-ethylhexyloxy derivative (30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
